molecular formula C₆H₁₂N₈ B1160699 N,N-Dimethyl Guanylmelamine

N,N-Dimethyl Guanylmelamine

Cat. No.: B1160699
M. Wt: 196.21
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl Guanylmelamine (CAS: NA; Molecular Formula: C₆H₁₂N₈; Molecular Weight: 196.21 g/mol) is a triazine-guanidine derivative primarily used as a reference standard in the quality control of Metformin, a first-line antidiabetic drug. It is recognized as Metformin EP Impurity B, critical for impurity profiling during drug manufacturing. Regulatory bodies, including the FDA, mandate its use to ensure compliance with pharmacopoeial thresholds (e.g., ICH guidelines) for impurities in drug formulations .

Structurally, it features a 1,3,5-triazine core substituted with a guanidine group and dimethylamino moiety. This configuration distinguishes it from other guanidine or triazine derivatives, influencing its role as a non-therapeutic impurity rather than an active pharmaceutical ingredient (API).

Properties

Molecular Formula

C₆H₁₂N₈

Molecular Weight

196.21

Synonyms

1-(4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl)guanidine;  N,N-Dimethyl Metformin EP Impurity B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Toxicity/Regulatory Notes
N,N-Dimethyl Guanylmelamine NA C₆H₁₂N₈ 196.21 Triazine, Guanidine, Dimethylamino Metformin impurity profiling; ANDA filings Regulated as a process-related impurity
N,N-Dimethyltryptamine Not provided C₁₂H₁₆N₂ 188.27 Indole, Dimethylamino Research chemical (neuroscience/psychiatry) Controlled substance in many jurisdictions
N-Nitrosodimethylamine (NDMA) 62-75-9 C₂H₆N₂O 74.08 Nitroso, Dimethylamino Industrial solvent/byproduct; environmental contaminant IARC Group 2A carcinogen; ≤0.096 ppm limit in drugs
N,N-Dimethylacetamidine 2909–14–0 C₄H₁₀N₂ 86.14 Amidine, Dimethylamino Chemical intermediate Regulated under EAR for export controls

Detailed Analysis of Key Compounds

N,N-Dimethyltryptamine (DMT)
  • Structural Differences: DMT contains an indole ring linked to a dimethylaminoethyl chain, contrasting sharply with this compound’s triazine-guanidine backbone.
  • Functional Contrast : DMT is a psychedelic tryptamine with serotonergic activity, whereas this compound lacks pharmacological activity and is strictly an analytical reference standard .
N-Nitrosodimethylamine (NDMA)
  • Toxicity Profile: NDMA’s nitroso group renders it highly carcinogenic, with strict regulatory limits (e.g., 0.096 ppm in pharmaceuticals). In contrast, this compound is non-carcinogenic but monitored for process-related impurity thresholds .
  • Regulatory Status : NDMA’s detection in drugs like Metformin has led to recalls, emphasizing its hazard profile. This compound, however, is proactively controlled during synthesis to avoid exceeding permissible levels .
N,N-Dimethylacetamidine
  • Core Structure : As an amidine, it lacks the triazine and guanidine moieties, limiting its application to chemical synthesis rather than pharmaceutical quality control.

Research Findings and Implications

  • Structural Determinants of Function : The triazine-guanidine structure of this compound confers polarity and stability, making it suitable for HPLC-based impurity detection. In contrast, amidines like N,N-Dimethylacetamidine are more lipophilic, favoring organic synthesis .
  • Toxicity Mechanisms: NDMA’s nitroso group facilitates DNA alkylation, causing mutagenicity. This compound, lacking reactive nitroso or alkylating groups, poses minimal genotoxic risk .
  • Regulatory Strategies : While NDMA requires stringent contamination controls, this compound is managed through process optimization during Metformin synthesis to minimize impurity formation .

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